5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
Description
5-Bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated and methoxy-substituted benzene ring linked via a sulfonamide group to a naphthalen-2-yl moiety. Sulfonamides are well-known for their roles as enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2) inhibitors ), antimicrobial agents , and intermediates in pharmaceutical synthesis. The naphthalene substituent in this compound may enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMBQTXSPVNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-formyl-N-(naphthalen-2-yl)benzene-1-sulfonamide.
Reduction: Formation of 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of enzymes that utilize sulfonamide groups, such as dihydropteroate synthetase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Naphthalene vs.
Functional Group Variations: The sulfonamide group (-SO₂NH-) in the target compound provides H-bond donor/acceptor sites, critical for interactions with enzymes like COX-2 . In contrast, the sulfonate ester analog lacks H-bond donors, reducing its capacity for polar interactions. The amino group in the analog from introduces an additional H-bond donor, which may improve solubility but alter target selectivity.
Halogen and Methoxy Effects : The bromine and methoxy substituents are conserved in most analogs, suggesting their roles in electronic modulation (e.g., bromine’s electron-withdrawing effect) and steric hindrance.
Biological Activity
5-Bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antimicrobial, anticancer, and cardiovascular activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine and Methoxy Substituents : These groups contribute to the compound's reactivity and biological interactions.
- Sulfonamide Functional Group : Known for its role in various therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. The following sections summarize the findings related to its antimicrobial, anticancer, and cardiovascular effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sulfonamide derivatives, including this compound.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5-Bromo-2-methoxy-N-(naphthalen-2-yl)... | 15 | Staphylococcus aureus |
| 5-Bromo-2-methoxy-N-(naphthalen-2-yl)... | 20 | Escherichia coli |
| Control (Standard Antibiotic) | 10 | Staphylococcus aureus |
Note: MIC = Minimum Inhibitory Concentration
These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. A study evaluated its effects on various cancer cell lines:
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | 24 |
| MCF7 (Breast Cancer) | 15.0 | 48 |
| A549 (Lung Cancer) | 10.0 | 24 |
Note: IC50 = Half-maximal Inhibitory Concentration
The data suggest that this compound effectively inhibits cancer cell proliferation in a dose-dependent manner.
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been explored using isolated rat heart models. The following experimental design was employed:
Table 3: Experimental Design for Cardiovascular Study
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | 5-Bromo-2-methoxy-N-(naphthalen-2-yl)... | 0.001 |
| III | Other Sulfonamide Derivative A | 0.001 |
| IV | Other Sulfonamide Derivative B | 0.001 |
The results indicated that treatment with the compound led to a significant decrease in perfusion pressure compared to controls, suggesting a potential role in modulating cardiovascular function.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes critical for bacterial growth and cancer cell proliferation.
- DNA Interaction : The aromatic structure allows for intercalation into DNA, potentially leading to cytotoxic effects.
- Calcium Channel Modulation : Preliminary studies suggest interactions with calcium channels, influencing cardiovascular responses.
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, providing a promising avenue for treatment options where conventional antibiotics fail.
-
Case Study on Anticancer Properties :
- In vitro studies showed that treatment with this sulfonamide led to apoptosis in cancer cells through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
